N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide

Medicinal chemistry Physicochemical profiling Oxadiazole bioisosteres

N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide (CAS 2640889-03-6) is a heterocyclic pyrrolidine carboxamide scaffold bearing a 5-methyl-1,3,4-oxadiazole moiety linked via a methylene bridge to the pyrrolidine N-1 position, with an N-tert-butyl carboxamide at C-3. Its molecular formula is C13H22N4O2 with a molecular weight of 266.34 g/mol.

Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
CAS No. 2640889-03-6
Cat. No. B6470064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide
CAS2640889-03-6
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)CN2CCC(C2)C(=O)NC(C)(C)C
InChIInChI=1S/C13H22N4O2/c1-9-15-16-11(19-9)8-17-6-5-10(7-17)12(18)14-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,18)
InChIKeyDLSYGEQRGXXBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide (CAS 2640889-03-6): Procurement-Relevant Structural Profile


N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide (CAS 2640889-03-6) is a heterocyclic pyrrolidine carboxamide scaffold bearing a 5-methyl-1,3,4-oxadiazole moiety linked via a methylene bridge to the pyrrolidine N-1 position, with an N-tert-butyl carboxamide at C-3. Its molecular formula is C13H22N4O2 with a molecular weight of 266.34 g/mol [1]. The compound belongs to the pyrrolidine-3-carboxamide class recognized as a privileged scaffold for direct enoyl-acyl carrier protein (ACP) reductase (InhA) inhibition, with class-leading inhibitors reaching IC50 values as low as 0.39–0.89 µM against M. tuberculosis InhA [2]. Critically, the 1,3,4-oxadiazole regioisomer incorporated here is fundamentally distinct from the more common 1,2,4-oxadiazole analogs in both physicochemical and pharmacokinetic profiles [3].

Why Generic 1,2,4-Oxadiazole or N-Methyl Pyrrolidine Carboxamide Analogs Cannot Substitute for CAS 2640889-03-6


The assumption that any pyrrolidine-oxadiazole carboxamide can serve as a drop-in replacement for N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide is contradicted by systematic matched-pair analyses. A comprehensive AstraZeneca collection study demonstrated that 1,3,4-oxadiazole regioisomers exhibit an order-of-magnitude lower lipophilicity (log D), superior metabolic stability in human liver microsomes, reduced hERG channel inhibition liability, and higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts [1]. Independent work by Heimann et al. confirmed that bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring reduces metabolic degradation by human liver microsomes and hERG interaction, albeit with context-dependent shifts in target affinity (10- to 50-fold CB2 affinity reduction) [2]. Furthermore, the N-tert-butyl carboxamide resists cytochrome P450-mediated N-dealkylation that rapidly metabolizes N-methyl analogs, conferring prolonged target engagement [3]. These orthogonal differentiators mean that substituting a 1,2,4-oxadiazole regioisomer or an N-methyl congener will alter not only potency but also the entire ADME-Tox profile—leading to non-comparable screening outcomes.

Quantitative Differentiation Evidence: CAS 2640889-03-6 vs. Closest Structural Analogs and Class Baselines


Lipophilicity (log D) Reduction: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomeric Matched Pairs

The target compound incorporates a 1,3,4-oxadiazole ring, whereas its closest commercially available analog—N-tert-butyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide (CAS 2640821-99-2)—contains a 1,2,4-oxadiazole regioisomer [1]. A systematic matched-pair analysis of >100 oxadiazole-containing compounds from the AstraZeneca collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer displays approximately one order of magnitude lower log D (up to 1.2 log units) compared to its 1,2,4-oxadiazole matched partner [2]. This lipophilicity differential directly impacts membrane permeability, plasma protein binding, and non-specific tissue distribution, making the two regioisomers non-interchangeable in any assay where ADME properties influence readout.

Medicinal chemistry Physicochemical profiling Oxadiazole bioisosteres

Metabolic Stability Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole in Human Liver Microsomes

The 1,3,4-oxadiazole ring confers significantly reduced metabolic degradation compared to 1,2,4-oxadiazole regioisomers. Heimann et al. (2017) demonstrated that bioisosteric replacement of a central 1,2,4-oxadiazole with a 1,3,4-oxadiazole in CB2 ligand scaffolds resulted in reduced metabolic degradation by human liver microsomes [1]. The AstraZeneca matched-pair study corroborates this finding, reporting that significant differences favoring 1,3,4-oxadiazole isomers were observed across multiple chemotypes with respect to metabolic stability in human liver microsomes [2]. In contrast to the 5-oxopyrrolidine analog 1-tert-butyl-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide (ChemBridge 79377268, LogP = -0.60), the target compound lacks the 5-oxo group, which reduces hydrogen-bond acceptor count (from 5 to 4) and alters oxidative metabolic soft-spot landscape .

Drug metabolism Pharmacokinetics Oxadiazole SAR

hERG Liability Reduction: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomers

hERG potassium channel inhibition is a leading cause of drug attrition due to QT prolongation risk. The AstraZeneca matched-pair study established that 1,3,4-oxadiazole isomers exhibit significantly reduced hERG inhibition compared to 1,2,4-oxadiazole isomers across the corporate collection [1]. This finding was independently corroborated by Heimann et al., who reported reduced interaction with hERG channels upon bioisosteric replacement of 1,2,4-oxadiazole by 1,3,4-oxadiazole in their CB2 ligand series [2]. The target compound, bearing a 1,3,4-oxadiazole ring, is therefore expected to possess a more favorable cardiac safety profile than structurally analogous 1,2,4-oxadiazole screening candidates such as CAS 2640821-99-2 or S15728340.

Cardiac safety hERG inhibition Oxadiazole drug design

N-tert-Butyl vs. N-Methyl Carboxamide: Resistance to CYP450-Mediated N-Dealkylation

The target compound carries an N-tert-butyl carboxamide, whereas the structurally related ChemBridge screening compound 79377268 bears an N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl] substitution pattern on the carboxamide nitrogen . N-Methyl groups on amides are known metabolic soft spots subject to rapid cytochrome P450-mediated oxidative N-dealkylation, generating formaldehyde and the des-methyl primary amide metabolite [1]. Replacement of an N-methyl group with an N-tert-butyl group is an established medicinal chemistry strategy to block N-dealkylation because the tert-butyl substituent lacks α-hydrogens required for the initial hydrogen-atom abstraction step in the CYP catalytic cycle [1]. The N-tert-butyl group also introduces greater steric hindrance (Taft Es ≈ -1.54 vs. -0.17 for methyl), which can modulate target binding selectivity [2].

Drug metabolism CYP450 Amide metabolic stability

InhA Inhibitory Potency Baseline: Pyrrolidine-3-Carboxamide Class vs. M. tuberculosis Enoyl-ACP Reductase

The pyrrolidine-3-carboxamide chemotype has been validated as a direct-acting inhibitor scaffold of InhA (enoyl-ACP reductase) from M. tuberculosis, a clinically validated target for antitubercular therapy [1]. The reference compound in this class (unsubstituted N-phenyl pyrrolidine-3-carboxamide, s1) exhibited an IC50 of 10.66 ± 0.51 µM against InhA. Structure-guided optimization identified meta-substituted analogs with up to 27-fold improved potency: 3-bromo substitution (s4) yielded IC50 = 0.89 ± 0.05 µM, and 3,5-dichloro substitution (d11) achieved IC50 = 0.39 µM [1]. Subsequent computational design by Kouassi et al. (2015) predicted that further optimized pyrrolidine carboxamides could achieve InhA IC50 values as low as 5 nM through strategic heterocycle incorporation and ADME property balancing [2]. The oxadiazole heterocycle in the target compound serves as a conformationally restricted bioisostere that can mimic the amide/ester motifs critical for InhA active-site hydrogen bonding, while the tert-butyl group occupies the hydrophobic pocket adjacent to the NADH cofactor binding site [1].

Antitubercular drug discovery InhA inhibition Mycobacterium tuberculosis

Conformational and Hydrogen-Bonding Profile: Non-Oxo Pyrrolidine vs. 5-Oxopyrrolidine Analogs

The target compound features a fully saturated pyrrolidine ring (hydrogen-bond donor count = 1, acceptor count = 5), in contrast to the 5-oxopyrrolidine analog ChemBridge 79377268 which contains a lactam carbonyl at position 5 (hydrogen-bond donor count = 0, acceptor count = 5) . The 5-oxo group introduces an sp²-hybridized center that flattens the pyrrolidine ring, shifting the conformational equilibrium from a flexible envelope/half-chair ensemble (saturated pyrrolidine) to a more rigid, near-planar geometry [1]. This conformational difference alters the spatial presentation of the oxadiazole and carboxamide pharmacophores by approximately 0.5–1.0 Å in the vector directing the oxadiazole ring, which can be decisive for discriminating between closely related enzyme active sites or receptor subtypes. Additionally, the saturated pyrrolidine retains a basic tertiary amine (predicted pKa ≈ 8.5–9.5) that can participate in ionic interactions with acidic residues (e.g., Asp, Glu) in target binding pockets, whereas the 5-oxo analog has a significantly reduced basicity (pKa ≈ 6–7) due to the electron-withdrawing lactam [2].

Conformational analysis Hydrogen bonding Scaffold topology

Optimal Research and Procurement Application Scenarios for N-tert-Butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide (CAS 2640889-03-6)


Antitubercular Drug Discovery: InhA-Targeted Screening Cascades Requiring Favorable ADME Starting Points

The pyrrolidine-3-carboxamide scaffold is a validated InhA inhibitor chemotype with demonstrated IC50 values ranging from 10.66 µM (reference compound s1) down to 0.39 µM (3,5-dichloro analog d11) [1]. The 1,3,4-oxadiazole substitution in the target compound combines the InhA pharmacophore with intrinsically lower lipophilicity and superior metabolic stability compared to 1,2,4-oxadiazole congeners [2]. Researchers establishing InhA screening cascades should prioritize this 1,3,4-oxadiazole regioisomer over its 1,2,4-oxadiazole analog (CAS 2640821-99-2) because the order-of-magnitude lower log D translates to reduced non-specific protein binding and cleaner dose–response curves in whole-cell M. tuberculosis assays. The N-tert-butyl group further ensures that measured IC50 values reflect target engagement rather than metabolic clearance during extended incubation periods (>24 h) typical of mycobacterial growth inhibition assays [3].

Fragment-Based or Structure-Based Lead Generation: 1,3,4-Oxadiazole as a Privileged Bioisostere for Amide/Ester Replacement

In fragment-based drug design (FBDD) and structure-based lead generation programs, the 1,3,4-oxadiazole ring is a privileged bioisostere for ester and amide functionalities, offering enhanced metabolic stability and reduced hERG liability while maintaining hydrogen-bonding capacity [1]. The target compound's 1,3,4-oxadiazole regioisomer is specifically preferred over 1,2,4-oxadiazole fragments because systematic matched-pair data confirm lower lipophilicity (up to 1.2 log units) and improved aqueous solubility, which are critical for fragment screening at high concentrations (typically 0.5–2 mM) without compound precipitation or aggregation artifacts [1]. The methylene bridge between the oxadiazole and pyrrolidine N-1 provides a defined vector angle (~109° from the pyrrolidine ring plane) that can be exploited in structure-based design to project the oxadiazole into target sub-pockets while leaving the C-3 carboxamide available for additional vector elaboration [2].

Kinase or Enzyme Inhibitor Library Design: Chemoproteomic Profiling with Metabolic Stability Selection

For chemoproteomic profiling campaigns (e.g., kinobeads, ABPP) or broad-panel enzyme inhibitor screens where compounds are incubated with cell lysates or live cells for extended periods, metabolic stability is a critical selection criterion. The 1,3,4-oxadiazole scaffold has been demonstrated to resist oxidative metabolism by human liver microsomes more effectively than the 1,2,4-oxadiazole regioisomer across diverse chemotypes [1]. The target compound, with its N-tert-butyl carboxamide blocking N-dealkylation, is expected to maintain structural integrity throughout typical 1–4 hour incubation protocols, reducing the likelihood that observed hits arise from metabolites rather than the parent compound [2]. This property is particularly relevant when sourcing compounds from commercial screening libraries (e.g., ChemBridge CORE Library), where the 5-oxopyrrolidine analog (79377268) may be proposed as a substitute but differs in both metabolic soft-spot landscape and amine basicity [3].

SAR Expansion Around M. tuberculosis InhA: Comparative Evaluation of Oxadiazole Regioisomers

The availability of both 1,3,4-oxadiazole (CAS 2640889-03-6) and 1,2,4-oxadiazole (CAS 2640821-99-2) regioisomers with otherwise identical substitution patterns creates a unique opportunity for systematic matched-pair SAR studies [1]. Procurement of both regioisomers enables direct head-to-head comparison of InhA inhibitory potency, M. tuberculosis H37Rv MIC values, and ADME parameters within the same experimental campaign. Based on the AstraZeneca corporate collection analysis, the 1,3,4-isomer is predicted to show superior solubility and metabolic stability, while the 1,2,4-isomer may exhibit higher target affinity in certain contexts [2]. This matched pair can serve as a powerful tool for deconvoluting the contributions of lipophilicity-driven non-specific binding vs. specific target engagement in antitubercular activity readouts, providing clearer structure–property relationship guidance than can be obtained from either compound alone [REFS-2, REFS-3].

Quote Request

Request a Quote for N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.